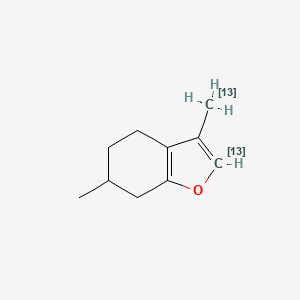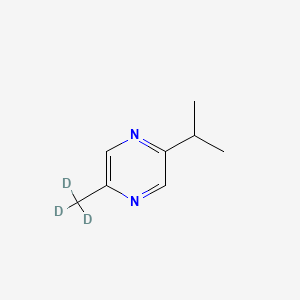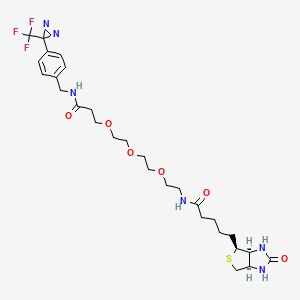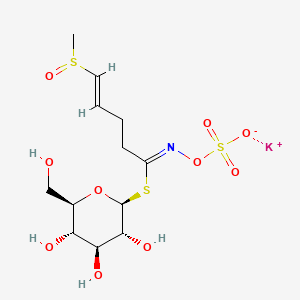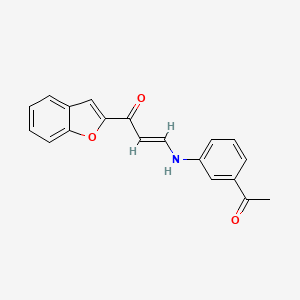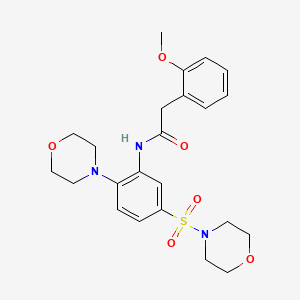
2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the methoxyphenyl and morpholino groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and morpholine. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)acetamide: Lacks the morpholino groups.
N-(2-Morpholino-5-(morpholinosulfonyl)phenyl)acetamide: Lacks the methoxyphenyl group.
Uniqueness
The presence of both methoxyphenyl and morpholino groups in 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H29N3O6S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H29N3O6S/c1-30-22-5-3-2-4-18(22)16-23(27)24-20-17-19(33(28,29)26-10-14-32-15-11-26)6-7-21(20)25-8-12-31-13-9-25/h2-7,17H,8-16H2,1H3,(H,24,27) |
InChI Key |
AMLKOOAGXMCENK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


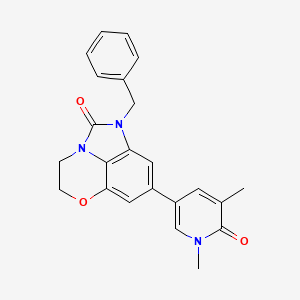

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
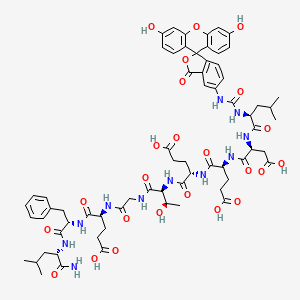

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
